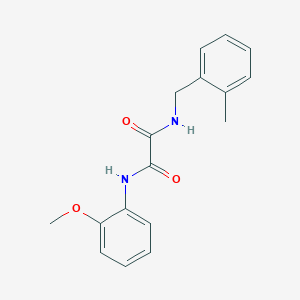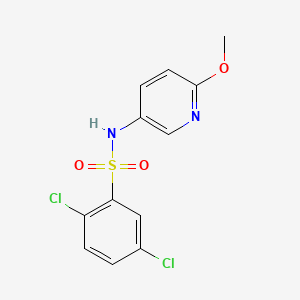
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a small molecule with the chemical formula C20H15Cl2N3O5S . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes two chloro groups, a methoxy group, a pyridinyl group, and a benzenesulfonamide group . The dihedral angle between the aromatic rings is 76.62 (10)° and the C-S-N-C linkage between the rings adopts a gauche conformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 480.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 . Its exact mass is 479.0109471 g/mol .科学的研究の応用
Chemical Properties and Structural Analysis : The study of related compounds, such as 2,4-dichlorobenzenesulfonamide derivatives, reveals insights into their chemical properties and structural analysis. For instance, the tautomeric forms and crystalline structures of these compounds have been examined, showing distinct intramolecular hydrogen bonding and orientation of methoxy groups, which are essential for understanding their chemical behavior and potential applications (Beuchet et al., 1999).
Potential in Photodynamic Therapy : Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates potential applications in photodynamic therapy, particularly in cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield and good fluorescence, making them suitable as Type II photosensitizers (Pişkin et al., 2020).
Synthesis and Biological Activity : Various studies have focused on synthesizing novel benzenesulfonamide derivatives and assessing their biological activities. For example, the synthesis of compounds with anti-HIV and antifungal properties has been reported, highlighting the versatility of benzenesulfonamide derivatives in developing new therapeutic agents (Zareef et al., 2007).
Antiproliferative Properties : Some benzenesulfonamide derivatives have been investigated for their antiproliferative activities against various cancer cell lines. This research suggests the potential of these compounds in cancer therapy, with specific derivatives showing significant activity against certain cancer types (Motavallizadeh et al., 2014).
Inhibitory Action Against Efflux Pumps : Studies on naphthyridine sulfonamides have explored their inhibitory action against efflux pumps in multiresistant Staphylococcus aureus strains. This research demonstrates the potential of benzenesulfonamide derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
作用機序
Target of Action
The primary target of the compound 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in glucose metabolism, specifically in the gluconeogenesis pathway where it catalyzes the conversion of fructose-1,6-bisphosphate to fructose 6-phosphate.
Mode of Action
The compound this compound interacts with its target, Fructose-1,6-bisphosphatase 1, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting the conversion of fructose-1,6-bisphosphate to fructose 6-phosphate in the gluconeogenesis pathway .
Biochemical Pathways
By inhibiting Fructose-1,6-bisphosphatase 1, this compound affects the gluconeogenesis pathway . This results in a decrease in the production of glucose from non-carbohydrate sources, which can have downstream effects on the body’s energy metabolism.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Fructose-1,6-bisphosphatase 1 . By inhibiting this enzyme, the compound disrupts glucose production via the gluconeogenesis pathway, potentially leading to changes in energy metabolism at the cellular level.
特性
IUPAC Name |
2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-12-5-3-9(7-15-12)16-20(17,18)11-6-8(13)2-4-10(11)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYLWBFQMQOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

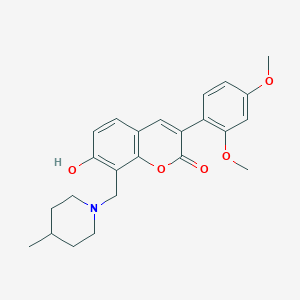
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)
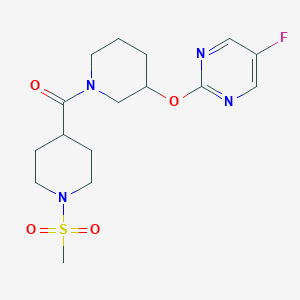
![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

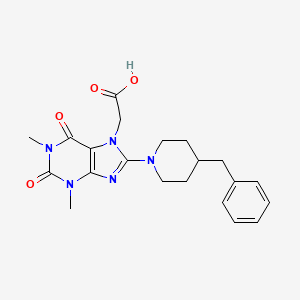
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)
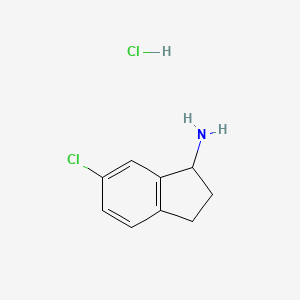

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)

